molecular formula C11H12O2 B127885 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid CAS No. 4242-18-6

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid

Cat. No. B127885
CAS RN: 4242-18-6
M. Wt: 176.21 g/mol
InChI Key: GCFQXKYHWFWGSB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid (THNPCA) is an organic compound with the molecular formula C10H12O2. It is a white solid that is soluble in water and has a melting point of approximately 155°C. THNPCA has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and biochemical and physiological studies.

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, play a critical role in biorenewable chemical production due to their use as precursors for various industrial chemicals. Their inhibitory effect on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than desired yields has been documented. This inhibition is primarily due to the acids' impact on cell membrane integrity and internal pH, leading to decreased microbial robustness. Understanding these mechanisms is vital for engineering more resilient strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Advances in Liquid-Liquid Extraction (LLX) for Carboxylic Acids

The extraction of carboxylic acids from aqueous streams, crucial for producing bio-based plastics, has seen significant advancements in solvent development. Research has shifted towards more environmentally friendly solvents, such as ionic liquids, and the refinement of traditional amine-based systems. These developments aim to enhance the economic viability and environmental sustainability of carboxylic acid recovery processes, especially at low concentrations typical of fermentation-derived streams (Sprakel & Schuur, 2019).

Synthesis and Biological Activity of 1-Indanones

The synthesis of 1-indanones from carboxylic acids and their derivatives highlights the diverse biological activities these compounds can exhibit. 1-Indanones have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, and anticancer agents. Additionally, they have applications in treating neurodegenerative diseases and as pesticides. This wide range of biological activities underscores the importance of carboxylic acids like this compound in medicinal chemistry and drug development (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

Tetrazole as a Carboxylic Acid Bioisostere

Tetrazole, acting as a bioisostere for the carboxylic acid group, offers an alternative in drug design to improve pharmacokinetic profiles and metabolic stability while reducing side effects. The substitution of carboxylic acids with tetrazole has been beneficial in developing new drugs with antitubercular, anticancer, antimalarial, antidiabetic, and anti-inflammatory activities. This highlights the versatility of carboxylic acids and their derivatives in pharmaceutical applications, underscoring the scientific value of compounds like this compound (Patowary, Deka, & Bharali, 2021).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFQXKYHWFWGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286336
Record name 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4242-18-6
Record name 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid
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Record name NSC 44874
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Record name 4242-18-6
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Record name 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Record name 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro
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Synthesis routes and methods I

Procedure details

10% w/w Palladium-on-carbon (10 g) was added to a solution of 1-naphthoic acid (33.4 g) in glacial acetic acid (150 ml) and the mixture hydrogenated at 345 kPa (50 psi) and 85° C. for 4 days. The warm mixture was filtered through a short column of Arbacel (trade mark) filter aid and the pad washed with glacial acetic acid (150 ml). Water (1.5 L) was added to the filtrate and the resulting precipitate filtered off and washed with water. The precipitate was dissolved in dichloromethane, the solution dried over anhydrous sodium sulphate and the solvent removed under reduced pressure to give an oil which was crystallised from ethyl acetate to give 1,2,3,4-tetrahydro-5-naphthoic acid (2.94 g) as a white solid (m.p. 148-150° C.).
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 10.0 9 (0.058 mol) of 1-naphthoic acid in 100 mL HOAc was treated with 0.5 g PtO2 and reduced at 29° C., 50 psi. When the required amount of H2 had been taken up, the mixture was filtered and the solvent removed under reduced pressure. The residue was recrystallized from EtOAc/hexane to give 6.84 g (67% yield) of the product. The structure was confirmed by NMR spectroscopy.
[Compound]
Name
10.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
0.058 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
67%

Q & A

Q1: What are the key structural features of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid and how do they influence its crystal packing?

A: this compound exhibits a distinct molecular structure that directly impacts its crystal formation. The cyclohexane ring within the molecule adopts a half-chair conformation []. This specific conformation, along with the carboxylic acid group, plays a crucial role in the intermolecular interactions observed in the crystal structure. The molecules form centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds, a common feature of carboxylic acids. Furthermore, these dimers are interconnected by π–π interactions, with a centroid–centroid distance of 3.8310 (13) Å [], originating from the aromatic naphthalene core. Additional stabilization within the crystal lattice is provided by C—H⋯O bonds, further linking the dimer units.

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